molecular formula C16H22N4O2 B2772850 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide CAS No. 1356656-28-4

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide

Katalognummer B2772850
CAS-Nummer: 1356656-28-4
Molekulargewicht: 302.378
InChI-Schlüssel: DZCNBDLZCZCDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance and type 2 diabetes. BMS-986177 has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and other metabolic disorders.

Wirkmechanismus

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide targets PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide enhances insulin signaling and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and physiological effects:
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has several biochemical and physiological effects that contribute to its therapeutic potential. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide improves glucose uptake in peripheral tissues by enhancing insulin signaling and reducing insulin resistance. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMPK pathway. In preclinical models, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to reduce body weight and adiposity, improve liver function, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its specificity for PTP1B, which reduces the risk of off-target effects. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also has good pharmacokinetic properties and has been shown to be well-tolerated in preclinical studies. However, one limitation of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide. One direction is to further investigate its therapeutic potential in preclinical models of type 2 diabetes and other metabolic disorders. Another direction is to explore the potential of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide as a combination therapy with other drugs that target different aspects of metabolic dysfunction. Finally, future research could focus on developing more potent and selective inhibitors of PTP1B with longer half-lives and improved pharmacokinetic properties.

Synthesemethoden

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form 4-tert-butyl-2-cyano-3-methylbut-2-enoic acid. This intermediate is then reacted with ethyl carbamate to form 4-tert-butyl-3-methyl-2-(carbamoylamino)but-2-enoic acid ethyl ester. The final step involves the reaction of this intermediate with 4-tert-butylbenzyl bromide to form N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide.

Wissenschaftliche Forschungsanwendungen

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In these studies, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight and adiposity. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function in preclinical models.

Eigenschaften

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(carbamoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10(19-15(18)22)14(21)20-13(9-17)11-5-7-12(8-6-11)16(2,3)4/h5-8,10,13H,1-4H3,(H,20,21)(H3,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCNBDLZCZCDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.